molecular formula C10H12BrN5O4 B6332997 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 686300-32-3

2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Katalognummer: B6332997
CAS-Nummer: 686300-32-3
Molekulargewicht: 346.14 g/mol
InChI-Schlüssel: VJUPMOPLUQHMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a molecular formula of C10H12BrN5O4 and a molecular weight of 346.14 g/mol. This compound is a derivative of purine, a fundamental building block of nucleic acids, and is characterized by the presence of bromine and hydroxymethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting with the bromination of adenosine to introduce the bromine atom at the 8-position

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromine and the stability of the purine ring.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: : The bromine atom can be reduced to hydrogen, forming a de-brominated product.

  • Substitution: : The amino group at the 6-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid derivative.

  • Reduction: : The major product is the de-brominated purine derivative.

  • Substitution: : The major products depend on the specific electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

This compound has various applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used to study nucleic acid interactions and modifications.

  • Industry: : It can be used in the production of pharmaceuticals and other biologically active compounds.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, affecting the compound's binding affinity and biological activity. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research.

Vergleich Mit ähnlichen Verbindungen

This compound is similar to other brominated purine derivatives, such as 8-bromoadenosine and 8-bromo-2'-deoxyadenosine. it is unique in its specific structural features, such as the presence of the hydroxymethyl group at the 5-position. These structural differences can lead to variations in reactivity and biological activity.

Similar Compounds

  • 8-bromoadenosine

  • 8-bromo-2'-deoxyadenosine

  • 8-bromopurine riboside

Biologische Aktivität

The compound 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 2946-39-6), also known as 8-Bromoadenosine , is a purine derivative with significant biological activity. Its structure comprises a tetrahydrofuran moiety linked to a brominated purine base, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12BrN5O4
  • Molecular Weight : 346.14 g/mol
  • IUPAC Name : (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • CAS Number : 2946-39-6

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. It acts as an agonist for the A2A and A2B adenosine receptors, which play crucial roles in various physiological processes including platelet aggregation and immune responses.

Key Mechanisms:

  • Platelet Aggregation Inhibition : The compound has been shown to inhibit platelet aggregation by activating A2A receptors, leading to increased cyclic AMP (cAMP) levels and reduced calcium mobilization within platelets .
  • Anti-inflammatory Effects : By modulating adenosine signaling pathways, this compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : Research suggests that activation of adenosine receptors can provide neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases .

Biological Activity Data

Biological ActivityEffectReference
Platelet Aggregation InhibitionIC50 = 0.32 ± 0.05 µM
cAMP ProductionEC50 = 117 nM
Anti-inflammatory ActivityModulates cytokine release

Case Studies

  • In Vitro Studies on Platelet Function :
    • A study demonstrated that the compound effectively inhibited ADP-induced platelet aggregation in human blood samples. The IC50 value was significantly lower than that of traditional anti-platelet agents, suggesting enhanced efficacy .
  • Neuroprotection in Animal Models :
    • In a rodent model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery. This effect was linked to its ability to activate A2A receptors and modulate neuroinflammatory responses .
  • Potential in Cancer Therapy :
    • Preliminary studies indicate that the compound may have potential as an adjunct therapy in cancer treatment by modulating tumor microenvironment through adenosine receptor signaling pathways .

Eigenschaften

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUPMOPLUQHMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2946-39-6
Record name 8-Bromoadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.